molecular formula C5H4N4 B1291390 4-Aminopyrimidine-2-carbonitrile CAS No. 245321-46-4

4-Aminopyrimidine-2-carbonitrile

Cat. No.: B1291390
CAS No.: 245321-46-4
M. Wt: 120.11 g/mol
InChI Key: MRINWLDDTZFLSW-UHFFFAOYSA-N
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Description

4-Aminopyrimidine-2-carbonitrile (CAS 245321-46-4) is a versatile aminopyrimidine derivative with the molecular formula C5H4N4 and a molecular weight of 120.11 g/mol. This compound serves as a valuable chemical building block in medicinal chemistry, particularly in the research and development of novel pharmaceutical agents. Pyrimidine-based scaffolds, such as this one, are extensively investigated for their potential to interact with biologically significant enzymes and receptors . Specifically, derivatives of 2-aminopyrimidine have been explored as potent and selective antagonists for adenosine receptors (ARs), which are implicated in a range of conditions including neurological disorders, Parkinson's disease, and renal diseases . The structural features of the 2-aminopyrimidine core, especially the carbonitrile group, are known to contribute to strong binding affinity with target proteins . This makes this compound a critical intermediate for researchers synthesizing and optimizing compound libraries to study structure-activity relationships (SAR) and for the discovery of new therapeutic candidates. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRINWLDDTZFLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245321-46-4
Record name 4-aminopyrimidine-2-carbonitrile
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Advanced Spectroscopic and Structural Elucidation Techniques for 4 Aminopyrimidine 2 Carbonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural elucidation of 4-aminopyrimidine-2-carbonitrile derivatives.

In the ¹H NMR spectra of related aminopyrimidine compounds, characteristic signals confirm the presence of specific protons. For instance, the protons of the amino group (NH₂) typically appear as a singlet that is exchangeable with D₂O. In some 6-aminopyrimidine-2,4(1H,3H)-diones, this singlet is observed in the range of δ 7.76–8.94 ppm. nih.gov Aromatic protons on the pyrimidine (B1678525) ring and any attached aryl groups resonate in the downfield region, generally between δ 7.26 and 8.12 ppm, with their multiplicity depending on the substitution pattern. sciforum.net

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbon atom of the nitrile group (C≡N) in related 2-amino-4H-pyran-3-carbonitriles shows a characteristic chemical shift in the region of δ 119.42–120.19 ppm. sciforum.net The carbons of the pyrimidine ring and any aromatic substituents also give rise to distinct signals in the aromatic region of the spectrum.

Proton (¹H) Typical Chemical Shift (δ, ppm) Multiplicity
Amino (NH₂)7.09-8.94Singlet
Aromatic (Ar-H)7.26-8.12Multiplet
Pyran Ring (H-4)4.30-5.03Singlet
Carbon (¹³C) Typical Chemical Shift (δ, ppm)
Nitrile (C≡N)119.42-120.19
Ester Carbonyl (C=O)165.31-165.92

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. Electron impact mass spectrometry (EI-MS) is a common method used for this purpose.

In the mass spectra of pyrimidine derivatives, the molecular ion peak (M⁺) provides the molecular weight of the compound. sapub.org The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure and can help to confirm the arrangement of atoms. For some pyrimidinethiones, the molecular ion peaks are observed with varying intensities. researchgate.net Fragmentation often involves the successive loss of small functional groups and the decomposition of the heterocyclic rings. sapub.org For example, some pyrimidinethione derivatives exhibit cleavage of the pyrimidine ring and loss of side groups like COOEt, CO, and CH₃. sapub.orgresearchgate.net In certain cases, such as with some complex pyrimidine derivatives, the molecular ion peak may not be detected due to rapid fragmentation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For compounds containing a this compound core, key functional groups can be identified by their characteristic IR absorption bands. The amino group (N-H) of primary amines typically shows two stretching vibrations in the range of 3300–3500 cm⁻¹. libretexts.org The nitrile group (C≡N) exhibits a sharp, medium-intensity absorption band in the region of 2210–2260 cm⁻¹. The C=N and C=C bonds within the pyrimidine ring will show absorptions in the 1500-1680 cm⁻¹ region. vscht.cz For example, in related 2-amino-4H-pyran-3-carbonitriles, the nitrile function shows a strong absorption band at 2187-2203 cm⁻¹. sciforum.net

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300-3500Medium (often two bands for -NH₂)
C≡N Stretch (Nitrile)2210-2260Sharp, Medium
C=N/C=C Stretch (Aromatic Ring)1500-1680Variable
C-H Stretch (Aromatic)3000-3100Variable

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the compound. For instance, the synthesis of various aminopyrimidine derivatives is often accompanied by elemental analysis data to confirm that the desired product has been obtained. nih.govbiust.ac.bw

Computational and Theoretical Investigations of 4 Aminopyrimidine 2 Carbonitrile

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of a molecule. These studies provide a detailed picture of electron distribution and orbital energies, which are key determinants of molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov By employing functionals like B3LYP with various basis sets (e.g., 6-31+G, 6-311++G), the optimized geometrical parameters of pyrimidine (B1678525) derivatives can be calculated. nih.govresearchgate.net These calculations determine the most stable three-dimensional arrangement of atoms by minimizing the total energy of the molecule. The resulting data, including bond lengths and bond angles, typically show good agreement with experimental values obtained from techniques like X-ray crystallography. nih.gov

Theoretical calculations for aminopyrimidine derivatives also yield important electronic properties. For instance, time-dependent DFT (TD-DFT) can be used to simulate absorption spectra and study the nature of electronic transitions, such as those involved in fluorescence. urfu.ru These calculations help in understanding how the molecule absorbs and emits light, which is crucial for applications in materials science and as biological probes. urfu.ru

Table 1: Theoretical Optimized Geometric Parameters for a Pyrimidine Derivative Skeleton (Example Data)

ParameterBondCalculated Bond Length (Å)ParameterAngleCalculated Bond Angle (°)
Bond LengthN1-C21.34Bond AngleC6-N1-C2117.5
Bond LengthC2-N31.33Bond AngleN1-C2-N3125.0
Bond LengthN3-C41.35Bond AngleC2-N3-C4117.0
Bond LengthC4-C51.41Bond AngleN3-C4-C5123.0
Bond LengthC5-C61.38Bond AngleC4-C5-C6117.5
Bond LengthC6-N11.34Bond AngleC5-C6-N1120.0
Bond LengthC2-N(H2)1.36Bond AngleN3-C2-N(H2)117.0
Bond LengthC5-C(N)1.43Bond AngleC4-C5-C(N)121.0
Note: Data is illustrative for a generic aminopyrimidine-carbonitrile structure based on typical DFT calculation results for similar molecules. Actual values for 4-Aminopyrimidine-2-carbonitrile may vary.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, while the LUMO is likely concentrated around the electron-withdrawing nitrile group and the pyrimidine ring. This distribution makes the amino group a likely site for electrophilic attack and the carbonitrile group and adjacent ring carbons susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties (Illustrative)

PropertyValue (eV)Implication
HOMO Energy-6.5Represents the electron-donating ability.
LUMO Energy-1.2Represents the electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3Indicates chemical reactivity and kinetic stability.
Note: Values are hypothetical and serve to illustrate the concepts of FMO analysis.

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule, providing crucial insights into its chemical behavior. avogadro.ccnumberanalytics.com It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. proteopedia.org The map is color-coded to represent different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow areas represent intermediate or near-neutral potentials. youtube.com

In this compound, the MESP map would show a region of strong negative potential (red) around the nitrogen atom of the nitrile group and the nitrogen atoms of the pyrimidine ring, highlighting their roles as hydrogen bond acceptors. The hydrogen atoms of the amino group would be characterized by a positive potential (blue), indicating their function as hydrogen bond donors. This visualization of charge distribution helps in understanding and predicting intermolecular interactions, such as those with enzyme active sites. proteopedia.orgresearchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is fundamental in drug discovery and molecular biology for understanding ligand-receptor interactions at an atomic level.

Molecular docking simulations predict how this compound might fit into the binding pocket of a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a force field. The resulting scores, often expressed as binding energy (e.g., in kcal/mol), estimate the binding affinity between the ligand and the receptor. nih.gov

For aminopyrimidine derivatives, docking studies have revealed common binding modes. For example, the aminopyrimidine scaffold frequently forms key hydrogen bonds with amino acid residues in the receptor's binding site. researchgate.net The amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as acceptors. The nitrile group can also participate in polar interactions. Studies on pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors and other kinase inhibitors have demonstrated their ability to fit into specific enzyme active sites, with calculated binding energies correlating with their observed biological activity. researchgate.netmdpi.com

Table 3: Example Molecular Docking Results for a Pyrimidine Derivative

Target ReceptorPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclin-Dependent Kinase 2 (CDK2)1HCK-7.7LEU83, LYS33Hydrogen Bond
Heat Shock Protein 90 (HSP90)2XAB-8.5ASP93, LEU107Hydrogen Bond, Hydrophobic
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)4ASD-9.2CYS919, ASP1046Hydrogen Bond
Human Epidermal Growth Factor Receptor 2 (HER-2)3RCD-8.9THR798, MET801Hydrogen Bond, Pi-Alkyl
Note: This table presents illustrative data based on docking studies of various aminopyrimidine derivatives against different protein targets. nih.govresearchgate.netmdpi.com

Standard docking approaches often treat the receptor as a rigid structure. However, advanced methods known as receptor-driven docking models account for protein flexibility, which is crucial for accurately predicting binding. researchgate.net These models can involve using an ensemble of multiple receptor structures obtained from experimental data or molecular dynamics simulations to represent different conformational states of the protein.

Another receptor-driven approach involves developing a specialized scoring function for a particular class of ligands and their target. For instance, a scoring function was developed for aminopyrimidine-based HSP90 inhibitors that specifically weighted the interaction energy between the ligand and key residues in the binding pocket. researchgate.net This tailored approach performed remarkably well in identifying the correct binding pose. Such receptor-focused models, which incorporate knowledge of the target protein's structure and dynamics, lead to more reliable predictions of ligand binding modes and affinities. proteopedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in understanding the structural features crucial for their therapeutic effects and in designing new, more potent molecules.

In a typical QSAR study for this compound analogues, a dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is used. Various molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecule's structure, including:

Lipophilic properties: such as the logarithm of the partition coefficient (log P), which describes the molecule's hydrophobicity.

Electronic properties: which include parameters like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), reflecting the molecule's electronic distribution and reactivity.

Steric properties: such as molar refractivity and topological indices, which relate to the size and shape of the molecule.

Multiple linear regression or other machine learning algorithms are then employed to develop a mathematical equation that links these descriptors to the biological activity. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). A high R² value indicates a good fit of the model to the data, while a high Q² value suggests good predictive power for new, untested compounds. researchgate.netnih.govnih.gov

For instance, a 2D-QSAR study on a series of dihydropyrimidine-4-carbonitrile analogues with antifungal activity revealed a model with high correlation (R² ≥ 0.90) and predictive accuracy (Q²cv = 0.81). researchgate.net This model indicated that molar refractivity had a more significant impact on potency compared to log P and the heat of formation. researchgate.net Such models provide valuable insights into the structure-activity landscape, guiding the synthesis of new analogues with improved activity. researchgate.netacs.org

Below is an interactive data table illustrating the type of data used and generated in a hypothetical QSAR study for this compound analogues.

AnalogueLog PMolar RefractivityHOMO Energy (eV)Experimental pIC50Predicted pIC50
12.145.2-6.86.56.4
22.548.9-7.16.96.8
31.842.1-6.56.26.3
43.255.4-7.57.57.4
52.952.7-7.37.27.1

Free Energy Perturbation (FEP) Simulations in this compound Research

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a biological target, such as a protein or enzyme. biorxiv.orgbiorxiv.org This technique has become increasingly important in drug discovery for the lead optimization of compounds like this compound derivatives. acs.orgescholarship.org

FEP simulations are based on statistical mechanics and molecular dynamics. colab.ws The core principle involves creating a non-physical, or "alchemical," pathway to transform one ligand into another within the binding site of the target protein. biorxiv.org By calculating the free energy change for this transformation in both the bound and unbound (in solution) states, the difference in binding free energy between the two ligands can be determined. escholarship.org

In the context of this compound research, FEP simulations have been used to support the interpretation of structure-activity relationship (SAR) trends. acs.org For example, in a study on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine (B11128) receptor antagonists, FEP simulations were performed based on the crystal structure of the human A1 receptor. acs.org These simulations provided a theoretical rationale for the observed activities of different analogues, helping to elucidate the energetic contributions of specific chemical modifications to binding affinity. acs.orgnih.gov

The accuracy of FEP calculations is highly dependent on factors such as the quality of the force field, the sampling of conformational space, and the proper treatment of water molecules and ionization states within the binding site. nih.gov When successful, FEP can provide predictions of relative binding affinities with an accuracy of around 1 kcal/mol, making it a powerful tool for prioritizing which novel this compound analogues to synthesize and test. nih.gov

The following interactive data table provides a hypothetical comparison of experimental and FEP-calculated relative binding free energies (ΔΔG) for a series of this compound analogues.

Analogue PairExperimental ΔΔG (kcal/mol)FEP-Calculated ΔΔG (kcal/mol)
A -> B-1.2-1.1 ± 0.3
A -> C+0.5+0.7 ± 0.2
B -> D-0.8-0.9 ± 0.4
C -> E+1.5+1.3 ± 0.3

Theoretical Prediction of Reactivity and Stability Profiles

The reactivity and stability of this compound can be investigated using various theoretical methods, primarily based on quantum mechanics. These computational approaches provide insights into the molecule's electronic structure, which in turn governs its chemical behavior.

Key aspects of the reactivity profile that can be predicted include:

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. This can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other reagents. The nitrogen atoms of the pyrimidine ring and the amino group are expected to be nucleophilic centers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Chemical Reactivity Descriptors: Based on conceptual density functional theory, various descriptors such as chemical hardness, softness, and electrophilicity index can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability.

The stability of this compound under different conditions, such as varying pH, can also be theoretically assessed. For instance, the protonation states of the amino group and the pyrimidine ring nitrogens can be calculated to predict the molecule's predominant form in acidic or basic environments. Thiamine (B1217682), which contains an aminopyrimidine ring, is known to be stable at acidic pH but unstable in alkaline solutions. wikipedia.org Similar theoretical analyses can predict the susceptibility of this compound to degradation pathways like hydrolysis of the nitrile group.

A hypothetical table summarizing theoretical reactivity and stability parameters for this compound is presented below.

Theoretical ParameterPredicted ValueImplication
HOMO Energy-7.0 eVIndicates electron-donating capability
LUMO Energy-1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.5 eVSuggests good kinetic stability
Dipole Moment4.2 DIndicates a polar molecule
pKa (most basic nitrogen)~4.5Predicts protonation under acidic conditions

In Silico Pharmacological Property Prediction

In silico prediction of pharmacological properties, particularly Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical component of modern drug discovery. nih.gov These computational models allow for the early assessment of the drug-like properties of compounds such as this compound and its analogues, helping to identify potential liabilities before significant resources are invested in synthesis and testing. nih.govmdpi.com

A variety of computational tools and models are available to predict a wide range of ADME properties:

Absorption: Models can predict properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). Lipinski's Rule of Five is a commonly used guideline to assess the potential for oral bioavailability. nih.gov

Distribution: Predictions can be made for plasma protein binding, blood-brain barrier penetration, and the volume of distribution.

Metabolism: In silico systems can predict the sites of metabolism by major drug-metabolizing enzymes, such as the cytochrome P450 family. This helps in identifying potentially reactive or toxic metabolites.

Excretion: While less commonly predicted, some models can estimate renal clearance.

Toxicity: A range of potential toxicities can be flagged, including cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

For this compound, these in silico predictions would provide a comprehensive profile of its likely behavior in the body. For example, a study on thiopyrimidine-5-carbonitrile derivatives included the prediction of ADME properties as part of their evaluation. researchgate.net Similarly, in silico ADME predictions for other heterocyclic compounds have shown good correlation with experimental results. nih.gov

The following interactive data table presents a hypothetical in silico ADME profile for this compound.

PropertyPredicted ValueInterpretation
Molecular Weight134.14 g/mol Compliant with Lipinski's Rule (<500)
Log P1.2Good balance of hydrophilicity/lipophilicity
Hydrogen Bond Donors2Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors4Compliant with Lipinski's Rule (<10)
Human Intestinal AbsorptionHighLikely well-absorbed orally
Blood-Brain Barrier PenetrationLowUnlikely to have significant CNS effects
Cytochrome P450 2D6 InhibitionNoLow risk of drug-drug interactions via this enzyme
hERG InhibitionLow riskLow risk of cardiotoxicity

Pharmacological and Biological Activities of 4 Aminopyrimidine 2 Carbonitrile and Its Derivatives

Antimicrobial Research Applications

The pyrimidine (B1678525) scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives of 4-aminopyrimidine-2-carbonitrile have been a particular focus of research due to their broad-spectrum activity against various pathogens.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of this compound have demonstrated notable antibacterial properties. For instance, a series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov Compounds with electron-withdrawing groups showed enhanced antibacterial potential, with some being more active than the standard drug cefadroxil. nih.gov

Another study focused on 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines, confirming that electronegative radicals in the hydrogenated pyrimidine ring increase microbiological activity. nih.gov Similarly, the synthesis of 5-(5-amino-1,3,4-thiadiazole-2-yl)- and 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidine derivatives yielded compounds with promising antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with triazole-substituted compounds showing higher inhibition. ias.ac.in

Furthermore, certain 6-aryl-5-cyano-2-thiouracil derivatives have been synthesized and tested, with some showing the highest antibacterial activity against Salmonella typhi and moderate activity against Staphylococcus aureus. chemicaljournals.com The antimicrobial potential of pyrimidine derivatives is often influenced by the nature and position of substituents on the pyrimidine ring. nih.gov

Antibacterial Activity of Pyrimidine Derivatives
Compound/Derivative ClassBacterial Strains TestedKey FindingsReference
Pyrimidin-2-ol/thiol/amine derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa, S. entericaElectron-withdrawing groups enhance activity; some compounds more potent than cefadroxil. nih.gov
1,2,3,7-Tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines9 selected bacterial strainsElectronegative radicals increase antibacterial activity. nih.gov
5-(5-amino-1,3,4-thiadiazole-2-yl)- and 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidine derivativesP. aeruginosa, S. aureus, E. coliTriazole substituted compounds showed higher inhibition. ias.ac.in
6-Aryl-5-cyano-2-thiouracil derivativesS. typhi, S. aureusHighest activity against S. typhi, moderate against S. aureus. chemicaljournals.com

Antitubercular Investigations of this compound

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has spurred the search for new antitubercular agents. Pyrimidine derivatives, including those related to this compound, have emerged as a promising class of compounds. nih.govasm.org

A series of benzothiazole (B30560)–pyrimidine hybrids were synthesized and tested against various TB strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. tandfonline.com Several of these compounds demonstrated high activity, with the N-benzyl derivative showing the most potent antitubercular effect. tandfonline.com Another study identified novel pyrimidine derivatives through the screening of a bioactive compound library, with one compound showing in vivo efficacy in a mouse model. nih.gov

Furthermore, research into 4-amino-thieno[2,3-d]pyrimidines revealed their potent inhibition of Mtb growth by targeting the QcrB subunit of the cytochrome bc1 complex, a key enzyme in the electron transport chain. nih.gov This discovery highlights a novel mechanism of action for this class of compounds. nih.gov The 4-aminopiperidine (B84694) (PIP) series has also been investigated for its anti-tubercular activity, although with limited success in generating potent analogs. nih.govresearchgate.net

Antitubercular Activity of Pyrimidine Derivatives
Compound/Derivative ClassTarget/MechanismKey FindingsReference
Benzothiazole–pyrimidine hybridsNot specifiedActive against sensitive, MDR, and XDR strains of M. tuberculosis. N-benzyl derivative was most potent. tandfonline.com
Novel ceritinib (B560025) derivativesDihydrofolate reductase (potential)Identified through library screening, showed in vivo efficacy. nih.gov
4-Amino-thieno[2,3-d]pyrimidinesQcrB subunit of cytochrome bc1 complexPotently inhibit Mtb growth through a novel mechanism. nih.gov
4-Aminopiperidine (PIP) seriesNot specifiedLimited activity observed, hindering further development. nih.govresearchgate.net

Antiviral Potency Assessments

Pyrimidine derivatives have a long history in antiviral research. researchgate.net Studies have explored their efficacy against a range of viruses. For instance, pyrimidine derivatives have been investigated for their activity against viruses of the herpes class. google.com

Research on pyrimidine nucleoside analogues has shown that compounds like arabinosylcytosine and its derivatives exhibit significant activity against DNA viruses such as herpes simplex and vaccinia virus. nih.gov The antiviral activity of these compounds is often linked to their chemical structure and lipophilicity, which affects their transport into host cells. nih.gov

More recently, pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral potency. mdpi.com Certain derivatives with a cyclopropylamino group and an aminoindane moiety showed remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting this scaffold as a promising framework for developing novel antiviral agents. mdpi.com Additionally, pyrimidine-tethered benzothiazole derivatives have been reported to possess antiviral activities. tandfonline.com

Antifungal Research

Pyrimidine derivatives have also been extensively studied for their antifungal properties. orientjchem.org A variety of synthesized pyrimidine compounds have shown fungicidal activities against several phytopathogenic fungi. nih.gov

In one study, novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated. frontiersin.orgresearchgate.net One particular compound exhibited excellent antifungal activity against Phomopsis sp., even surpassing the commercial fungicide Pyrimethanil. frontiersin.orgresearchgate.net Another study synthesized pyrimidin-2-ol/thiol/amine analogues and found that compounds with electron-withdrawing groups displayed significant antifungal activity against Candida albicans and Aspergillus niger, with some being more active than the standard drug fluconazole. nih.gov

The antifungal activity of pyrimidine derivatives is often evaluated using the poisoned food technique, and structure-activity relationship (SAR) studies help in understanding how different chemical modifications impact their efficacy. nih.gov

Antineoplastic and Anticancer Research

The pyrimidine ring is a key structural motif in many anticancer drugs. orientjchem.orgijrpr.com Consequently, the synthesis and evaluation of novel pyrimidine derivatives as potential antineoplastic agents is an active area of research.

Cytotoxicity Studies in Various Cancer Cell Lines

Numerous studies have investigated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. For example, a series of 4-aminopyrimidine-5-carbonitrile (B127032) derivatives were synthesized and showed notable antiproliferative activity against colorectal and lung cancer cell lines. bohrium.com

In another study, new pyrimidine derivatives were designed and tested against a panel of cancer cell lines including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer, with all tested compounds exhibiting inhibitory activity. nih.gov Similarly, the synthesis of pyrimidine carboxamides linked to other heterocyclic moieties resulted in compounds with significant therapeutic activity against hepatocellular carcinoma, colon cancer, and breast cancer cell lines. tandfonline.com

Furthermore, 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been prepared and evaluated for their antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The cytotoxicity of these compounds was also assessed against normal cell lines to determine their selectivity. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also shown cytotoxic effects against the A549 human alveolar basal epithelial cell line. nih.gov

Cytotoxicity of this compound Derivatives in Cancer Cell Lines
Derivative ClassCancer Cell Lines TestedKey FindingsReference
4-Aminopyrimidine-5-carbonitrilesColorectal (LoVo, HCT-116), Lung (A549)Potent inhibitory activity observed. bohrium.com
4,6-Substituted pyrimidinesColon adenocarcinoma (LoVo), Breast (MCF-7), Lung (A549), Cervical (HeLa), and othersAll tested compounds exhibited inhibitory activity. nih.gov
Pyrimidine carboxamides linked to thiophene, pyrazole, and thiazoleHepatocellular carcinoma (HepG2), Colon (HCT-116), Breast (MCF-7)Displayed significant therapeutic activity. tandfonline.com
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylatesBreast (MCF-7, MDA-MB-231)Showed antiproliferative activity. nih.gov
Pyrido[2,3-d]pyrimidine derivativesLung (A549)Showed strong cytotoxicity. nih.gov

Apoptosis Induction and Cell Cycle Modulation Studies

Derivatives of this compound have demonstrated significant potential in cancer research through their ability to induce apoptosis and modulate the cell cycle in various cancer cell lines.

One area of investigation involves the development of dual inhibitors targeting key proteins in cell cycle progression and survival. For instance, novel 5-arylethylidene-aminopyrimidine-2,4-diones and their thio-analogs have been synthesized as dual inhibitors of BRD4 and PLK1. nih.gov Compound 7, a 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative, was found to be a potent cytotoxic agent that halts cell growth at the G2/M phase of the cell cycle and triggers apoptosis. nih.gov This apoptotic induction was confirmed by the upregulation of the pro-apoptotic BAX gene and caspase-3, alongside the downregulation of the anti-apoptotic Bcl-2 gene. nih.gov

Similarly, pyrimidine-5-carbonitrile derivatives have been explored as potential anticancer agents that induce apoptosis by inhibiting the PI3K/AKT signaling pathway. researchgate.net A specific derivative, compound 7f, was identified as a potent inhibitor of PI3Kδ/γ and AKT-1. researchgate.net Flow cytometry analysis revealed that this compound caused cell cycle arrest at the S-phase, leading to caspase-3 dependent apoptosis. researchgate.net

Furthermore, 4-aminopyridine (B3432731), a related aminopyrimidine structure, has been shown to inhibit proliferation and induce apoptosis in human acute myeloid leukemia (AML) cells. nih.gov This apoptotic effect is associated with the disruption of the mitochondrial membrane potential and the activation of caspases 3 and 9. nih.gov The mechanism is believed to involve the inhibition of voltage-gated potassium channels, leading to an increase in intracellular calcium concentration through the P2X7 receptor pathway. nih.gov

The growth inhibitory and apoptosis-inducing activities of 2-amino-4H-chromene-3-carbonitrile derivatives have also been evaluated. nih.gov These compounds, particularly when conjugated with gold nanoparticles, have shown enhanced cytotoxicity and ability to induce apoptosis in breast cancer cell lines. nih.gov

Table 1: Effects of this compound Derivatives on Apoptosis and Cell Cycle

Compound/Derivative Cancer Cell Line Effect on Cell Cycle Apoptotic Mechanism
5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7) Breast (MDA-MB-231), Colorectal (HT-29), Renal (U-937) Arrest at G2/M phase Upregulation of BAX and caspase-3, downregulation of Bcl-2
Pyrimidine-5-carbonitrile (Compound 7f) Leukemia (K562), Breast (MCF-7) Arrest at S-phase Caspase-3 dependent apoptosis; Inhibition of PI3K/AKT pathway
4-Aminopyridine Acute Myeloid Leukemia (AML) - Disruption of mitochondrial membrane potential, activation of caspases 3 and 9
2-Amino-4H-chromene-3-carbonitrile derivatives Breast (T47D) - Induction of apoptosis, enhanced by gold nanoparticle conjugation

Specific Enzyme Inhibition as an Anticancer Mechanism

A significant strategy in the development of anticancer agents based on the this compound scaffold is the targeted inhibition of specific enzymes that are crucial for cancer cell proliferation and survival.

Dual inhibitors that target multiple kinases in a signaling pathway have shown promise. For example, 4-aminopyrimidine (B60600) analogs have been identified as highly potent dual inhibitors of p70S6K and Akt, two key kinases in the PI3K/Akt/mTOR pathway which is frequently activated in human cancers. nih.gov A specific analog, compound 37, demonstrated single-digit nanomolar inhibitory activity against both p70S6K and Akt in biochemical assays. nih.gov

In a similar vein, derivatives of cyanopyridone and pyridopyrimidine have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Compound 5e, a cyanopyridone derivative, exhibited potent inhibitory effects on both VEGFR-2 and HER-2 kinases, with IC50 values surpassing that of the standard drug Lapatinib in the case of HER-2. mdpi.com

The inhibition of enzymes involved in nucleotide metabolism and purinergic signaling is another explored anticancer mechanism. 4-aminopyridine based amide derivatives have been synthesized as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT). nih.gov Overexpression of these enzymes is implicated in cancer. One such derivative, compound 10a, showed significant inhibition of human TNAP (h-TNAP), being approximately 168-fold more potent than the known inhibitor suramin. nih.gov

Furthermore, the inhibition of Glutathione S-transferase (GST), an enzyme often associated with chemotherapy resistance, has been investigated. journalagent.com Among several pyrimidine derivatives, 4-amino-2-chloropyrimidine (B189420) was found to have a high inhibitory effect on the GST enzyme. journalagent.com

Table 2: Specific Enzyme Inhibition by this compound Derivatives for Anticancer Activity

Compound/Derivative Target Enzyme(s) Key Findings
4-Aminopyrimidine analog (Compound 37) p70S6K, Akt Single-digit nanomolar IC50 values in biochemical assays. nih.gov
Cyanopyridone derivative (Compound 5e) VEGFR-2, HER-2 More potent inhibitory effects on HER-2 than Lapatinib. mdpi.com
4-Aminopyridine amide derivative (Compound 10a) TNAP, e5'NT ~168-fold more potent h-TNAP inhibitor than suramin. nih.gov
4-Amino-2-chloropyrimidine Glutathione S-transferase (GST) Demonstrated the most effective inhibitory effect among tested derivatives. journalagent.com

Tumor Necrosis Factor Alpha (TNFα) Activity Modulation

Tumor Necrosis Factor alpha (TNFα) is a key inflammatory cytokine involved in the pathogenesis of various chronic inflammatory diseases and has complex roles in cancer. nih.govrsc.org The modulation of TNFα activity, particularly its inhibition, is a significant therapeutic strategy.

Derivatives of the pyrimidine scaffold have been developed as inhibitors of TNFα synthesis. A notable class of these inhibitors is based on an N-2,4-pyrimidine-N-phenyl-N'-alkyl urea (B33335) scaffold. nih.gov Many compounds within this series have demonstrated low-nanomolar activity against the production of TNFα stimulated by lipopolysaccharides. nih.gov X-ray co-crystallization studies have revealed that these trisubstituted ureas bind to the ATP-binding pocket of mutated p38α, a key kinase in the TNFα signaling pathway. nih.gov This binding is facilitated by an intramolecular hydrogen bond, which results in a pseudo-bicyclic conformation. nih.gov

The development of these pyrimidine-based inhibitors highlights a promising avenue for creating orally active drugs for conditions where TNFα plays a critical role, such as in certain inflammatory disorders and potentially in modulating the tumor microenvironment in cancer. nih.gov The ability of these compounds to inhibit TNFα synthesis underscores the versatility of the pyrimidine core in designing molecules that can interact with specific biological targets to elicit a therapeutic effect.

Other Biological Applications and Mechanistic Studies

Anti-inflammatory Pathways and COX-2 Inhibition

The 4-aminopyrimidine scaffold is a versatile structure that has been explored for its anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2). While direct studies on this compound as a COX-2 inhibitor are not prevalent in the provided context, the broader class of pyrimidine derivatives has shown relevance in anti-inflammatory pathways.

For instance, 4-aminopyridine has been shown to attenuate inflammation in a burn injury model. nih.gov This effect is partly achieved by shifting macrophage polarization from a pro-inflammatory M1 state to a reparative M2 state. nih.gov This modulation of the inflammatory response is crucial for tissue regeneration and healing.

The connection between inflammation and cancer is well-established, and targeting inflammatory pathways is a recognized strategy in cancer therapy. The role of TNFα, a major inflammatory cytokine, has been discussed previously. nih.govrsc.org The development of pyrimidine-based inhibitors of TNFα synthesis further highlights the anti-inflammatory potential of this class of compounds. nih.gov

Adenosine (B11128) Receptor Antagonism by Aminopyrimidine Derivatives

Derivatives of aminopyrimidine have been extensively studied as antagonists of adenosine receptors, which are G-protein coupled receptors involved in a wide range of physiological processes. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

2-Aminopyrimidine (B69317) derivatives have been synthesized and screened as dual antagonists of A1 and A2A adenosine receptors. nih.gov One such derivative, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, exhibited high affinity for both receptors, with Ki values in the nanomolar range. nih.gov Molecular docking studies suggest that these compounds interact with key residues like Phe168 and Asn253 in the A2A receptor binding site. nih.gov

Other studies have focused on developing selective antagonists for specific adenosine receptor subtypes. For example, diaryl 2- or 4-amidopyrimidines have been synthesized and shown to have remarkable affinity and selectivity for the A3 adenosine receptor, with no significant activity at A1, A2A, and A2B receptors. nih.gov

Furthermore, 4-arylthieno[3,2-d]pyrimidine derivatives have been identified as potent and highly selective antagonists of the human A2A adenosine receptor. manchester.ac.uk Triazolo[4,5-d]pyrimidine derivatives have also been explored for their A2A receptor antagonist activity. manchester.ac.uk The search for novel adenosine receptor antagonists also extends to azolo[1,5-a]pyrimidine nitro derivatives, which have been investigated for their A1 receptor blocking effects. rrpharmacology.rucyberleninka.ru

Table 3: Adenosine Receptor Antagonism by Aminopyrimidine Derivatives

Derivative Class Target Receptor(s) Key Findings
2-Aminopyrimidines A1/A2A High affinity dual antagonists identified. nih.gov
Diaryl 2- or 4-amidopyrimidines A3 Remarkable affinity and selectivity for the A3 receptor. nih.gov
4-Arylthieno[3,2-d]pyrimidines A2A Potent and highly selective A2A antagonists. manchester.ac.uk
Azolo[1,5-a]pyrimidine nitro derivatives A1 Identified as potential A1 receptor blockers. rrpharmacology.rucyberleninka.ru

Neuroprotective Research

While extensive research specifically documenting the neuroprotective properties of this compound is limited in publicly accessible literature, the broader class of aminopyrimidine derivatives has emerged as a promising area for the discovery of agents targeting neurodegenerative disorders. The structural versatility of the aminopyrimidine core allows for its application in developing multi-targeted molecules, which is considered an advantageous strategy for complex conditions like cognitive decline. nih.gov

Research into aminopyrimidine derivatives has revealed their potential for memory enhancement. nih.gov In studies using scopolamine-induced dementia models in mice, certain aminopyrimidine compounds demonstrated significant cognitive improvement in behavioral tests assessing memory acquisition and retention. nih.gov Computational docking studies have suggested that these effects may be linked to the allosteric inhibition or modulation of the acetylcholinesterase enzyme, a key target in dementia therapy. nih.gov

Furthermore, different classes of pyrimidine derivatives are being actively investigated for their neuroprotective effects in various models of neurological disease.

Adenosine A2a Receptor Antagonists : A patent has described 4-aminopyrimidine derivatives as antagonists of the adenosine A2a receptor, which are being explored for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. google.com

Cerebral Ischemia Models : In experimental models of cerebral ischemia, certain pyrimidine-4-H1-OH derivatives have shown potential as neuroprotective agents. These compounds helped restore the activity of mitochondrial respiratory complexes and enzymes of the tricarboxylic acid cycle, suggesting a metabolic mechanism of action. researchgate.net

Demyelination Models : In a cuprizone-induced model of demyelination, which mimics some aspects of multiple sclerosis, newly synthesized derivatives of 4-aminopyridine demonstrated a protective effect, highlighting the potential of related heterocyclic compounds in protecting against demyelination and improving memory processes. nih.gov

These findings collectively suggest that the aminopyrimidine scaffold is a viable starting point for the development of novel neuroprotective agents, even though the specific contribution of the 2-carbonitrile group on the 4-aminopyrimidine structure requires more targeted investigation.

Derivative ClassProposed Mechanism/TargetExperimental ModelObserved Effect
Aminopyrimidine DerivativesAllosteric modulation of acetylcholinesteraseScopolamine-induced dementia in miceSignificant cognition enhancement nih.gov
4-Aminopyrimidine DerivativesAdenosine A2a receptor antagonismPreclinical / PatentPotential treatment for Parkinson's, Alzheimer's google.com
Pyrimidine-4-H1-OH DerivativesRestoration of mitochondrial enzyme activityCerebral ischemia in ratsNeuroprotective metabolic action researchgate.net

Histamine (B1213489) H4 Receptor Antagonism

The 2-aminopyrimidine motif is a well-established and critical component in the design of histamine H4 receptor (H4R) antagonists. The H4 receptor, primarily expressed on immune cells, is a key mediator in inflammatory and allergic responses, making it an attractive target for therapeutic intervention in diseases like asthma, atopic dermatitis, and other autoimmune disorders. nih.gov

Several series of potent and selective H4R antagonists have been developed based on the 2-aminopyrimidine scaffold.

Tricyclic Aminopyrimidines : Researchers have developed tricyclic histamine H4 receptor antagonists starting from a benzofuranopyrimidine lead. Through structural modifications, issues with metabolism and solubility were addressed, leading to potent, stable, and water-soluble compounds that demonstrated efficacy in animal models. ijpsonline.com

Rigidified 2-Aminopyrimidines : To improve potency and pharmacological properties, rigidified 2-aminopyrimidine structures have been synthesized. These compounds displayed high in vitro potency in both functional and binding assays and were effective in blocking H4-agonist-induced scratching responses in mice, confirming their antagonist activity in vivo. nih.gov

6-Alkyl-2,4-diaminopyrimidines : Structure-activity relationship (SAR) studies on 6-alkyl-2,4-diaminopyrimidine derivatives led to the development of JNJ 39758979, a compound that advanced to Phase 2 clinical trials for asthma and atopic dermatitis. nih.gov

The H4 receptor is also implicated in neuroinflammatory diseases. Its expression has been noted in the central nervous system, and antagonists have been shown to be effective in experimental models of multiple sclerosis (MS). google.com The use of H4R antagonists can mitigate disease progression in experimental autoimmune encephalomyelitis (EAE) by modulating T-cell responses and inhibiting the production of inflammatory cytokines and chemokines. google.com This highlights the therapeutic potential of H4R antagonists based on the aminopyrimidine scaffold for treating immune-related and neuroinflammatory conditions. google.com

Compound Series / ExampleKey FeatureTherapeutic TargetNotable Finding
Tricyclic AminopyrimidinesImproved metabolic stability and solubilityHistamine H4 ReceptorFurnished potent and water-soluble antagonists ijpsonline.com
Rigidified 2-AminopyrimidinesConstrained conformation for better bindingHistamine H4 ReceptorDemonstrated good in vitro potency and in vivo efficacy nih.gov
JNJ 397589796-alkyl-2,4-diaminopyrimidine derivativeHistamine H4 ReceptorStudied in Phase 2 clinical trials for asthma nih.gov
H4R AntagonistsGeneral classHistamine H4 ReceptorShowed efficacy in experimental models of MS google.com

Modulation of Wnt Signaling Pathways

The Wnt signaling pathway is a crucial and highly conserved pathway that governs fundamental aspects of embryonic development and adult tissue maintenance. researchgate.netgoogle.com Dysregulation of this pathway, particularly the canonical Wnt/β-catenin pathway, is strongly linked to a variety of diseases, including cancer. google.comresearchgate.net The 2-aminopyrimidine scaffold has been identified as a promising starting point for the development of small molecule inhibitors of this critical pathway.

In a screening program aimed at discovering new inhibitors, a series of 2-aminopyrimidine derivatives were found to specifically inhibit the canonical Wnt pathway with little to no cellular toxicity. google.com

Initial hit compounds showed promising inhibitory activity with IC50 values in the micromolar range (approx. 10 μM). However, these early compounds suffered from low solubility and poor metabolic stability. google.com

The mechanism of the canonical Wnt pathway involves the protein β-catenin. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation by the proteasome. When Wnt ligands bind to their receptors, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. acs.org Small molecule inhibitors based on the 2-aminopyrimidine scaffold represent a potential therapeutic strategy to counteract the aberrant pathway activation seen in various cancers. google.com

Compound SeriesActivityIC50 ValueKey Challenge/Improvement
2-Aminopyrimidine Hits (1 & 2)Wnt Pathway Inhibition~10 μMLow solubility and metabolic stability google.com
Optimized Derivative (Cmpd 13)Wnt Pathway InhibitionComparable to hitsImproved physicochemical properties google.com

Potential Role in Oxidative Stress-Related Pathologies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the progression of numerous chronic and degenerative diseases. ijpsonline.comnih.gov The pyrimidine nucleus is a core component of various molecules with antioxidant potential, and derivatives of aminopyrimidine have been specifically studied for their ability to counteract oxidative damage. nih.govijpsonline.com

A study focused on a series of di- and tri-substituted 5-aminopyrimidines successfully identified their antioxidant activity through both in vitro and cell-based assays. nih.gov

In chemical-based assays (TEAC and LPO), 2,4,6-trisubstituted 5-aminopyrimidines demonstrated the highest activity. nih.gov

In cellular assays, compounds with a protected 5-amino group were more active, which was attributed to better membrane permeability followed by intracellular metabolic activation to the active form. nih.gov

These findings indicate that substituted 5-aminopyrimidines and their prodrugs could have therapeutic potential in diseases linked to oxidative stress. nih.gov The general class of pyrimidine derivatives is recognized for its antioxidant capabilities, acting as "free radical scavengers" that can reduce the risk of chronic diseases by mitigating oxidative damage to lipids, proteins, and DNA. ijpsonline.com The development of novel synthetic pyrimidine derivatives continues to be an active area of research aimed at overcoming the damage caused by free radicals. ijpsonline.com

Assay TypeMost Active Derivative ClassInferred Reason for ActivityImplication
In Vitro (TEAC, LPO)2,4,6-trisubstituted 5-aminopyrimidinesDirect radical scavenging abilityHigh intrinsic antioxidant activity nih.gov
Cell-based5-aminopyrimidines with protected amino groupBetter membrane permeability and metabolic activationPotential as effective cellular antioxidants/prodrugs nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Aminopyrimidine 2 Carbonitrile Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 4-aminopyrimidine-2-carbonitrile derivatives can be significantly altered by modifying substituents at various positions of the pyrimidine (B1678525) ring. These modifications can influence the compound's potency, selectivity, and pharmacokinetic profile.

Research into related 2-aminopyrimidine (B69317) derivatives as inhibitors of c-Jun N-terminal kinase (JNK) has provided valuable insights that can be extrapolated to the this compound series. nih.gov In these studies, modifications at the 4-position of the pyrimidine ring have been shown to be critical for activity. For instance, the introduction of different aromatic and heteroaromatic groups at this position can modulate the inhibitory potency against JNK1.

Similarly, in a series of 4-aminopyrimidine-5-cabaldehyde oximes designed as dual inhibitors of c-Met and VEGFR-2, substitutions on the 4-amino group and the oxime moiety had a profound impact on their inhibitory activities. nih.gov Although the core is slightly different, these findings highlight the importance of the substitution pattern on the pyrimidine ring for kinase inhibition.

A study on morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors also demonstrated that modifications at the 2- and 6-positions of the pyrimidine ring led to significant changes in their anticancer activities. nih.gov The replacement of a methylthio group with a hydrazinyl moiety, for example, resulted in a decrease in activity, underscoring the sensitivity of the scaffold to substituent changes. nih.gov

The following table summarizes the impact of substituent modifications on the biological activity of related aminopyrimidine derivatives, providing a basis for understanding the potential effects on the this compound core.

Scaffold Target Position of Modification Substituent Impact on Activity Reference
2-AminopyrimidineJNK14Various aryl and heteroaryl groupsModulated inhibitory potency nih.gov
4-Aminopyrimidine-5-cabaldehyde oximec-Met, VEGFR-24-amino, oximeVarious substitutionsProfound impact on inhibitory activities nih.gov
Morpholinopyrimidine-5-carbonitrilePI3K/mTOR2, 6Methylthio vs. Hydrazinyl at C2Replacement of methylthio with hydrazinyl decreased activity nih.gov

Elucidation of Key Pharmacophores for Target Interactions

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, the key pharmacophoric features often involve hydrogen bond donors and acceptors, aromatic regions, and hydrophobic groups.

The aminopyrimidine core itself is a crucial pharmacophoric element, with the nitrogen atoms of the pyrimidine ring and the 4-amino group often participating in hydrogen bonding interactions with the target protein. nih.gov Specifically, the aminopyrimidine can form key hydrogen bonds with the hinge region of kinases, a common binding motif for kinase inhibitors. nih.gov

In the context of 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, a five-point pharmacophore model was developed which included hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings. nih.gov This model highlights the importance of specific spatial arrangements of these features for high-affinity binding.

The key pharmacophoric features for aminopyrimidine-based inhibitors can be summarized as follows:

Pharmacophoric Feature Role in Target Interaction Example Target Reference
Aminopyrimidine coreHydrogen bonding with kinase hinge regionKinases nih.gov
Hydrogen Bond Acceptors/DonorsSpecific interactions with active site residuesPDE4B nih.gov
Aromatic Ringsπ-π stacking and hydrophobic interactionsPDE4B, Kinases nih.govnih.gov
Hydrophobic GroupsOccupying hydrophobic pockets in the binding siteBRD4, PLK1 nih.gov

Rational Design Strategies for Enhanced Efficacy and Selectivity

Rational design strategies for this compound derivatives aim to optimize their efficacy and selectivity by leveraging structural information of the target and SAR data. Structure-based drug design and ligand-based drug design are two primary approaches.

Structure-based design often involves the use of X-ray crystallography or homology modeling to understand the binding mode of a lead compound within the target's active site. This information can then be used to design new derivatives with improved interactions. For example, in the development of Nek2 kinase inhibitors, co-crystal structures revealed that aminopyrazine-based inhibitors bind to an unusual inactive conformation of the kinase, providing a new avenue for inhibitor design. nih.gov

Ligand-based design, on the other hand, relies on the knowledge of a set of active molecules to develop a pharmacophore model. This model can then be used to screen virtual libraries for new compounds with the desired activity. The development of a 3D-QSAR model for 2-phenylpyrimidine analogues as PDE4B inhibitors is an example of this approach, which led to the identification of key structural features for potency. nih.gov

A common strategy involves the hybridization of known pharmacophores. For instance, a study on dual PI3K/mTOR inhibitors involved creating a hybrid model of 6-morpholino-pyrimidine-5-carbonitrile with essential pharmacophoric features of known PI3K/mTOR inhibitors. nih.gov This led to the synthesis of novel compounds with dual inhibitory activity. nih.gov

Another rational design approach is the modification of substituents to modulate physicochemical properties, such as solubility and metabolic stability, which can enhance in vivo efficacy. Optimization of microsomal clearance was a key step in the development of 4-substituted-2-aminopyrimidines as JNK inhibitors, leading to the identification of a compound with improved in vivo properties. nih.gov

Advanced Delivery Systems and Pharmacological Enhancements for 4 Aminopyrimidine 2 Carbonitrile Compounds

Liposomal Encapsulation Methodologies and Efficacy Augmentation

The encapsulation of 4-aminopyrimidine-2-carbonitrile derivatives into liposomes—spherical vesicles composed of one or more phospholipid bilayers—is a key strategy to improve their therapeutic index. stratech.co.uknih.gov This approach can enhance drug solubility, protect the compound from premature degradation, and facilitate targeted delivery to tumor tissues. researchgate.netscielo.br

A prominent method for encapsulating these compounds is the thin-film hydration technique, also known as the Bangham method. scielo.brinsidetx.comnih.gov This process begins with the dissolution of lipids, such as phosphatidylcholine and cholesterol, along with the active pyrimidine (B1678525) compound in a suitable organic solvent mixture, like chloroform (B151607) and methanol. scielo.brstratech.co.uk The organic solvent is then removed under vacuum, which deposits a thin, homogenous lipid film on the inner surface of a round-bottom flask. springernature.comresearchgate.net This film is subsequently hydrated with an aqueous solution, causing the lipids to self-assemble and form multilamellar vesicles (MLVs) that entrap the water-soluble components. insidetx.comsigmaaldrich.com

To achieve a more uniform and desirable particle size for systemic administration, the resulting MLVs are typically subjected to further processing steps such as sonication or extrusion . stratech.co.ukacs.org Sonication utilizes acoustic energy to break down large MLVs into smaller, unilamellar vesicles (SUVs). sigmaaldrich.com Extrusion involves forcing the liposome (B1194612) suspension through polycarbonate membranes with defined pore sizes, a process that yields vesicles with a consistent and controlled diameter. springernature.comacs.orgnih.gov

Research on a specific derivative, 2-phenyl-4-amino-6-(p-fluorophenyl)-5-carbonitrile-pyrimidine, has demonstrated the successful application of the lipid film hydration method. scielo.br Studies have reported a high encapsulation efficiency, indicating that a significant portion of the drug is successfully loaded into the liposomes. scite.aiscielo.br

The encapsulation of this this compound derivative has been shown to significantly augment its efficacy. In vitro studies on HeLa cancer cells and in vivo experiments using a sarcoma 180 tumor model in mice have confirmed the superior antineoplastic activity of the liposomal formulation compared to the free drug. scite.aiscielo.br

The enhanced efficacy is demonstrated by a greater reduction in cancer cell viability and a higher rate of tumor inhibition. scite.ai For instance, in vivo assays revealed that the liposomal formulation achieved a tumor inhibition rate of 66.47%, whereas the free form of the compound resulted in a 50.46% inhibition. scielo.br This improvement underscores the potential of liposomal delivery to enhance the pharmacological action of this compound compounds. researchgate.netscielo.br

Table 1: Efficacy of Free vs. Liposomal 2-phenyl-4-amino-6-(p-fluorophenyl)-5-carbonitrile-pyrimidine

FormulationEncapsulation Efficiency (%)In Vitro Cell Viability Reduction (HeLa cells, 20 µg/mL)In Vivo Tumor Inhibition Rate (%)Reduction in Mitoses (%)
Liposomal Pyrimidine82.93 ± 0.04 scite.aiscielo.br75.91% scite.aiscielo.br66.47 ± 26.8 scite.aiscielo.br32.15 scite.aiscielo.br
Free PyrimidineN/ANot Reported50.46 ± 16.24 scite.aiscielo.br87.69 scite.aiscielo.br
5-Fluorouracil (B62378) (Control)N/ANot Reported14.47 ± 9.22 scite.aiscielo.br71.39 scite.aiscielo.br

Investigations into Biodistribution and Pharmacokinetic Profiles of Encapsulated Compounds

The encapsulation of therapeutic agents within liposomes fundamentally alters their interaction with the body, leading to distinct biodistribution and pharmacokinetic profiles compared to their unencapsulated counterparts. nih.govnih.gov While specific studies detailing the biodistribution and pharmacokinetics of encapsulated this compound are not extensively documented, the expected behavior can be inferred from the established principles of liposomal drug delivery and studies on other encapsulated anticancer agents. nih.govnih.govnih.gov

Liposomal formulations generally exhibit modified pharmacokinetic parameters, including a longer circulation half-life, reduced volume of distribution, and lower clearance rates. nih.gov This is because the lipid bilayer protects the encapsulated drug from rapid metabolism and clearance by the kidneys and other organs. nih.govnih.gov For pyrimidine analogues, which often act as prodrugs requiring intracellular activation, altering their systemic pharmacokinetics can significantly impact the amount of drug that reaches the target tumor cells. nih.govuu.nlnih.gov

The change in the pharmacokinetic profile is a key reason for the enhanced efficacy observed in liposomal formulations. scielo.br The prolonged circulation allows for greater accumulation of the drug at the tumor site through a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov The vasculature of tumors is often leaky, with poorly-formed blood vessels that have gaps, allowing nanoparticles like liposomes to pass from the bloodstream into the tumor tissue. nih.gov Combined with poor lymphatic drainage in tumors, the liposomes are retained in the tumor microenvironment, leading to higher local drug concentrations. nih.govnih.gov

It is hypothesized that the increased tumor inhibition seen with encapsulated 2-phenyl-4-amino-6-(p-fluorophenyl)-5-carbonitrile-pyrimidine is due to a change in its pharmacokinetics and biodistribution, leading to this preferential accumulation. scielo.br This targeted delivery enhances the drug's effect on neoplastic cells while potentially reducing its exposure to healthy tissues, which could lower systemic toxicity. researchgate.netscielo.br

Table 2: Expected Pharmacokinetic Profile of Liposomal vs. Free Pyrimidine Compounds

Pharmacokinetic ParameterFree Pyrimidine Compound (Expected)Liposomal Pyrimidine Compound (Expected)Rationale for Change
Circulation Half-Life (t½)ShortExtendedLiposome protects the drug from rapid clearance and metabolism. nih.gov
Volume of Distribution (Vd)LargeSmallerThe drug is confined within the bloodstream for a longer period inside the liposomal carrier. nih.gov
Systemic Clearance (CL)HighReducedReduced elimination by the reticuloendothelial system (with stealth liposomes) and kidneys. nih.gov
Tumor AccumulationLowHighEnhanced Permeability and Retention (EPR) effect in tumor tissues. nih.govnih.gov

Future Research Directions and Translational Perspectives for 4 Aminopyrimidine 2 Carbonitrile

Development of Novel Therapeutic Agents based on 4-Aminopyrimidine-2-carbonitrile

The scaffold of this compound serves as a crucial starting point for the development of new therapeutic agents. The aminopyrimidine core is a recognized pharmacophore present in numerous approved drugs, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, thereby often enhancing the pharmacokinetic and pharmacodynamic properties of a drug.

Research has identified this compound as a drug candidate for treating tuberculosis (TB), including cases involving multidrug-resistant bacteria. Its derivatives are being explored for a wide range of therapeutic applications. For instance, the broader class of 2-aminopyrimidine (B69317) derivatives has been synthesized and evaluated for various biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. A notable example is the synthesis of 2-aminopyrimidine derivatives that have shown potent inhibitory activity against the β-glucuronidase enzyme, which is linked to conditions like colon cancer and urinary tract infections.

Furthermore, derivatives of pyrimidine-5-carbonitrile have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which have demonstrated significant anticancer activity against various cell lines. The development of such derivatives highlights a key strategy in medicinal chemistry: using a core structure like this compound to generate a library of compounds with diverse biological activities. This approach allows for the fine-tuning of potency, selectivity, and safety profiles to create novel drugs for a multitude of diseases.

Exploration of New Biological Targets and Pathways

Future research is focused on identifying and validating new biological targets and pathways for this compound and its derivatives. Currently, the compound is known to have activity against Mycobacterium tuberculosis, although its precise mechanism of action is not fully understood, it is thought to potentially involve the generation of reactive oxygen species via an epoxide intermediate. Additionally, it has demonstrated some activity against the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), suggesting a potential role in treating inflammatory disorders.

The exploration extends to related aminopyrimidine structures, which provides insight into potential targets for this compound. For example, a class of related compounds, 4-amino-thieno[2,3-d]pyrimidines, have been identified as potent inhibitors of QcrB (a subunit of the cytochrome bc1 oxidoreductase) in Mycobacterium tuberculosis. This inhibition disrupts the electron transport chain, leading to a decrease in ATP levels and inhibiting bacterial growth.

Other aminopyrimidine derivatives have been investigated as inhibitors for a variety of targets, including:

β-glucuronidase: An enzyme associated with several pathological conditions.

COX-2: An enzyme implicated in inflammation and cancer.

BRD4 and PLK1: Dual-target inhibitors of these proteins are being developed as anticancer agents.

CDK9 and HDACs: Dual inhibitors targeting these enzymes are being explored for treating refractory solid tumors and hematological malignancies.

This diverse range of targets for the broader aminopyrimidine class suggests that this compound itself or its future derivatives could be investigated for activity against these and other yet-to-be-discovered biological pathways.

Table 1: Potential Therapeutic Applications and Biological Targets

Therapeutic Area Potential Biological Target(s) Compound Class/Example Reference(s)
Infectious Disease Mycobacterium tuberculosis (mechanism under investigation), QcrB This compound, 4-Amino-thieno[2,3-d]pyrimidines
Inflammatory Disease Tumor Necrosis Factor-alpha (TNF-α) This compound
Oncology COX-2, BRD4, PLK1, CDK9, HDACs Pyrimidine-5-carbonitrile derivatives, Aminopyrimidine-2,4-diones
Various Pathologies β-glucuronidase 2-Aminopyrimidine derivatives

Integration of Advanced Computational and Experimental Methodologies

The study of this compound and its analogs heavily relies on the synergy between advanced computational and experimental techniques. These methodologies are crucial for understanding the compound's structure, predicting its properties, and guiding the design of new therapeutic agents.

Experimental Methodologies:

Single-Crystal X-ray Diffraction (SCXRD): This technique is fundamental for determining the precise three-dimensional atomic structure of the compound and its derivatives. Such structural confirmation is vital for understanding how the molecule interacts with its biological targets.

Spectroscopy (NMR, EI-MS, HREI-MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the chemical structure and purity of newly synthesized aminopyrimidine derivatives.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations are employed to optimize the geometry of the molecules and to analyze their electronic properties, such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP). This provides insight into the molecule's reactivity and interaction potential.

Molecular Docking: This in silico method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It is widely used to understand binding modes and to screen virtual libraries of compounds against a specific target, helping to prioritize candidates for synthesis and biological testing.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis: These computational methods are used to analyze the strength and nature of non-covalent interactions within the molecular structure, which are critical for drug-receptor binding.

The integration of these methods allows for a comprehensive investigation of aminopyrimidine compounds, from their fundamental chemical properties to their potential biological activity, accelerating the drug discovery process.

Q & A

Q. What are the common synthetic routes for 4-Aminopyrimidine-2-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via multi-component reactions under thermal aqueous conditions. Key parameters include temperature, solvent choice, and stoichiometry of reagents. For example:

  • Three-component synthesis : Combining aldehydes, malononitrile, and thiourea derivatives in water at 80–100°C yields substituted pyrimidinecarbonitriles .
  • Optimization : Higher yields (>75%) are achieved using polar aprotic solvents (e.g., DMF) and catalysts like piperidine. Reaction times vary (6–12 hours) depending on substituent electronic effects .
Method Reagents Conditions Yield
Three-component reactionAldehyde, malononitrileH₂O, 80°C, 8 hours70–85%
Nucleophilic substitutionChloropyrimidine, NH₃DMF, 60°C, 6 hours65–78%

Q. How can researchers characterize this compound using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Amino protons resonate at δ 6.8–7.2 ppm (DMSO-d₆), while nitrile carbons appear at ~115 ppm .
    • IR : NH₂ stretching (3320–3478 cm⁻¹) and CN absorption (2212 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 134 for C₅H₄N₄) and fragmentation patterns validate purity .
  • Computational Analysis : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian09 with B3LYP/6-31G(d) basis sets .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among this compound derivatives?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. Systematic approaches include:

  • Comparative SAR Studies : Compare derivatives like 4-amino-6-ethyl-2-methylpyrimidine-5-carbonitrile (antimicrobial) vs. 4-amino-2-phenyl analogs (antiviral) to identify critical substituents .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects .
  • Crystallography : Resolve stereochemical ambiguities using X-ray diffraction to correlate structure-activity relationships .

Q. How do substituent variations on the pyrimidine ring affect reactivity and pharmacological profiles?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN, -NO₂) increase electrophilicity at C5, enhancing nucleophilic substitution rates .
  • Steric Effects : Bulky substituents (e.g., -Ph, -CH₂CH₃) at C2 reduce enzymatic degradation in in vitro models, improving bioavailability .
  • Biological Impact : Methyl groups at C2/C6 enhance binding to kinase targets (e.g., EGFR), while amino groups at C4 improve solubility .
Substituent Position Effect on Reactivity Biological Activity
-CH₃C2Stabilizes transition stateIncreased kinase inhibition
-ClC4Enhances electrophilicityAnticancer activity (IC₅₀ < 10 µM)
-PhC5Steric hindranceReduced metabolic clearance

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Regioselectivity is governed by:

  • Charge Distribution : C5 is electron-deficient due to the nitrile group, favoring attack by soft nucleophiles (e.g., thiols) .
  • Leaving Group Ability : Chlorine at C4 (vs. C2) exits more readily due to resonance stabilization of the pyrimidine ring .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, directing substitution to C5 .

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